molecular formula C14H25NO4S B14042294 (r)-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid

(r)-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid

Cat. No.: B14042294
M. Wt: 303.42 g/mol
InChI Key: MVXYZRZXIIFVPO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopentylmethylthio moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The cyclopentylmethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol and an alkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cyclopentylmethylthio group.

    Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized sulfur compounds such as sulfoxides or sulfones.

    Reduction: Reduced Boc-protected amines.

    Substitution: Substituted amino acids or peptides.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group makes it a valuable building block in peptide synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopentylmethylthio groups on biological activity. It can also serve as a precursor for the synthesis of biologically active peptides and proteins.

Medicine

In medicinal chemistry, ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in synthetic applications makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopentylmethylthio group can influence the compound’s reactivity and stability, affecting its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Tert-butoxycarbonylamino)-3-(methylthio)propanoic acid: Similar structure but with a methylthio group instead of a cyclopentylmethylthio group.

    ®-2-(Tert-butoxycarbonylamino)-3-(ethylthio)propanoic acid: Contains an ethylthio group instead of a cyclopentylmethylthio group.

Uniqueness

The presence of the cyclopentylmethylthio group in ®-2-(Tert-butoxycarbonylamino)-3-(cyclopentylmethylthio)propanoic acid distinguishes it from other similar compounds. This group can impart unique steric and electronic properties, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C14H25NO4S

Molecular Weight

303.42 g/mol

IUPAC Name

(2R)-3-(cyclopentylmethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H25NO4S/c1-14(2,3)19-13(18)15-11(12(16)17)9-20-8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1

InChI Key

MVXYZRZXIIFVPO-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1CCCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1CCCC1)C(=O)O

Origin of Product

United States

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